molecular formula C8H19NO2S B1400036 6-Ethanesulfonyl-hexylamine CAS No. 1491652-20-0

6-Ethanesulfonyl-hexylamine

Cat. No. B1400036
CAS RN: 1491652-20-0
M. Wt: 193.31 g/mol
InChI Key: SBFXDZTWVPGVER-UHFFFAOYSA-N
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Description

6-Ethanesulfonyl-hexylamine, also known as ESH, is an organic compound with the molecular formula C8H19NO2S . It has shown potential for use in various fields, including medicine and biotechnology.


Synthesis Analysis

The synthesis of similar amines often involves the reaction of an alkyl chloride with ammonia . In the case of a compound like 1-phenyl- N - (1-phenylethylidene)ethanamine (PPEA), the synthesis proceeded by trapping the intermediate 1-phenylethanimine (1-PEI) by 15N-labeled n-hexylamine .


Molecular Structure Analysis

The molecular structure of 6-Ethanesulfonyl-hexylamine consists of 8 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecule has a molar mass of 193.31 g/mol .


Chemical Reactions Analysis

The chemical reactions involving similar amines have been studied. For instance, in the synthesis of PPEA, it was deduced that PPEA would be synthesized by a nucleophilic substitution of 1-PEI by another molecule of ®-MBA .


Physical And Chemical Properties Analysis

6-Ethanesulfonyl-hexylamine has a density of 1.0±0.1 g/cm3, a boiling point of 349.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 51.5±0.4 cm3, a polar surface area of 69 Å2, and a molar volume of 185.3±3.0 cm3 .

Safety and Hazards

While specific safety and hazard information for 6-Ethanesulfonyl-hexylamine was not found, similar amines can be harmful if swallowed or in contact with skin, cause severe skin burns and eye damage, and may be toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

6-Ethanesulfonyl-hexylamine is a chemical compound that belongs to the class of sulfonamides. Aliphatic amines, such as n-hexylamine (primary), di-n-hexylamine (secondary) and tri-n-hexylamine (tertiary amine), react with tetrabromophenolphthalein ethyl ester molecules (TBPEH) to form reddish or red-violet charge-transfer complexes (CT complexes) in 1,2-dichloroethane (DCE) . Therefore, it can be inferred that the primary targets of 6-Ethanesulfonyl-hexylamine are likely to be these TBPEH molecules.

Mode of Action

. This interaction could potentially alter the properties of the target molecules, leading to changes in their function or activity.

Action Environment

Therefore, it can be hypothesized that these factors may also influence the action, efficacy, and stability of 6-Ethanesulfonyl-hexylamine

properties

IUPAC Name

6-ethylsulfonylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2S/c1-2-12(10,11)8-6-4-3-5-7-9/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFXDZTWVPGVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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